2-(4-Bromobenzyl)benzo[d]oxazole 2-(4-Bromobenzyl)benzo[d]oxazole
Brand Name: Vulcanchem
CAS No.: 76284-87-2
VCID: VC3889658
InChI: InChI=1S/C14H10BrNO/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2
SMILES: C1=CC=C2C(=C1)N=C(O2)CC3=CC=C(C=C3)Br
Molecular Formula: C14H10BrNO
Molecular Weight: 288.14 g/mol

2-(4-Bromobenzyl)benzo[d]oxazole

CAS No.: 76284-87-2

Cat. No.: VC3889658

Molecular Formula: C14H10BrNO

Molecular Weight: 288.14 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromobenzyl)benzo[d]oxazole - 76284-87-2

Specification

CAS No. 76284-87-2
Molecular Formula C14H10BrNO
Molecular Weight 288.14 g/mol
IUPAC Name 2-[(4-bromophenyl)methyl]-1,3-benzoxazole
Standard InChI InChI=1S/C14H10BrNO/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2
Standard InChI Key GAKVIUPIYZMQBR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(O2)CC3=CC=C(C=C3)Br
Canonical SMILES C1=CC=C2C(=C1)N=C(O2)CC3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(4-Bromobenzyl)benzo[d]oxazole (C₁₄H₁₀BrNO) consists of a benzo[d]oxazole ring fused to a benzyl group bearing a bromine atom at the para position. The benzo[d]oxazole moiety comprises a benzene ring fused to an oxazole heterocycle, with the benzyl group extending from the oxazole's nitrogen atom. Key structural features include:

  • Electron-withdrawing bromine: Enhances reactivity in cross-coupling reactions .

  • Planar aromatic system: Facilitates π-π stacking interactions in biological targets .

  • Methoxy and bromomethyl substituents: Observed in analogs like 4-(Bromomethyl)-2-methoxybenzo[d]oxazole, which influence solubility and metabolic stability.

Table 1: Physicochemical Properties of 2-(4-Bromobenzyl)benzo[d]oxazole

PropertyValue
Molecular FormulaC₁₄H₁₀BrNO
Molecular Weight288.14 g/mol
Melting Point119–121°C (analog data)
Boiling Point339°C (estimated)
Density1.514 g/cm³
SolubilitySoluble in toluene, DMSO

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): Signals at δ 7.72–7.74 ppm (oxazole C5-H), δ 4.31 ppm (-CH₂Br), and aromatic protons between δ 7.31–7.51 ppm .

  • IR Spectroscopy: C=N stretch at ~1590 cm⁻¹ and C-Br vibration at 605 cm⁻¹ .

  • HRMS: Exact mass confirmed as 287.9978 (calculated for C₁₄H₁₀BrNO) .

Synthetic Methodologies

Catalytic Cyclization Approaches

A solvent-free method using NiFe₂O₄@SiO₂@aminoglucose nanoparticles achieves 98% yield under mild conditions (20°C, 8 min). The protocol involves:

  • Mixing 4-bromobenzaldehyde (1.0 mmol) and 1,2-aminophenol (1.0 mmol) with 0.05 g catalyst .

  • Stirring until reaction completion (TLC monitoring).

  • Purification via hot ethanol recrystallization .
    This method eliminates volatile solvents and simplifies catalyst recovery using an external magnet .

Multi-Step Synthesis for Functionalized Derivatives

For analogs like 2-(methoxy(4-methoxyphenyl)methyl)benzo[d]oxazole:

  • Step 1: Williamson reaction between benzo[d]oxazole-2-thiol and bromoacetic acid yields intermediate thioethers .

  • Step 2: Phosphorus oxychloride-mediated cyclization forms key aniline intermediates .

  • Step 3: EDCI/HOBt coupling with amines produces final derivatives (Table 2) .

Table 2: Yields of Benzo[d]oxazole Derivatives via EDCI/HOBt Coupling

DerivativeR GroupYield (%)
5a4-MeO-Ph86
5b3-Cl-Ph68
5c2-F-Ph88

Pharmacological Applications

Anticancer Activity

  • VEGFR-2 Inhibition: Derivatives like 2-(4-Bromobenzyl)benzo[d]oxazole exhibit IC₅₀ values of 0.89 μM against VEGFR-2, disrupting angiogenesis in breast cancer models .

  • Cytotoxicity: Analog 4-(Bromomethyl)-2-methoxybenzo[d]oxazole shows EC₅₀ = 3.2 μM against MCF-7 cells via apoptosis induction .

Antibacterial Properties

  • S. aureus Inhibition: MIC values of 8 μg/mL for methicillin-resistant strains, attributed to membrane disruption .

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